1-(4-Nitro-phenyl)-cyclobutanecarboxylic acid methyl ester
Overview
Description
1-(4-Nitro-phenyl)-cyclobutanecarboxylic acid methyl ester is an organic compound that belongs to the class of nitroaromatic esters It is characterized by a cyclobutane ring attached to a carboxylic acid methyl ester group and a nitro-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitro-phenyl)-cyclobutanecarboxylic acid methyl ester typically involves the esterification of 1-(4-Nitro-phenyl)-cyclobutanecarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Nitro-phenyl)-cyclobutanecarboxylic acid methyl ester undergoes various chemical reactions, including:
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions:
Reduction: Iron, tin, or zinc with hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products:
Reduction: 1-(4-Amino-phenyl)-cyclobutanecarboxylic acid methyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 1-(4-Nitro-phenyl)-cyclobutanecarboxylic acid.
Scientific Research Applications
1-(4-Nitro-phenyl)-cyclobutanecarboxylic acid methyl ester has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound can be used in the development of probes and sensors for detecting biological molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Nitro-phenyl)-cyclobutanecarboxylic acid methyl ester depends on the specific application and the target molecule. In general, the nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The cyclobutane ring and ester group can also participate in various chemical transformations, contributing to the compound’s overall reactivity and functionality.
Comparison with Similar Compounds
1-(4-Nitro-phenyl)-cyclobutanecarboxylic acid: Similar structure but lacks the ester group.
1-(4-Amino-phenyl)-cyclobutanecarboxylic acid methyl ester: Similar structure but with an amino group instead of a nitro group.
1-(4-Nitro-phenyl)-cyclopentanecarboxylic acid methyl ester: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.
Uniqueness: 1-(4-Nitro-phenyl)-cyclobutanecarboxylic acid methyl ester is unique due to the combination of the nitro-substituted phenyl ring, the cyclobutane ring, and the ester group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Biological Activity
1-(4-Nitro-phenyl)-cyclobutanecarboxylic acid methyl ester is an organic compound characterized by a cyclobutane ring, a carboxylic acid methyl ester group, and a para-nitro-substituted phenyl ring. This compound has garnered attention for its potential biological activities, including its applications in medicinal chemistry and organic synthesis. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Structural Characteristics
- Molecular Formula : CHNO
- Molecular Weight : Approximately 221.23 g/mol
- Functional Groups : Nitro group, carboxylic acid methyl ester, cyclobutane ring
The structural representation of this compound can be visualized using molecular modeling software or databases such as PubChem .
Synthesis
The synthesis of this compound typically involves several key steps that may include the formation of the cyclobutane ring and the introduction of the nitro group onto the phenyl ring. Specific methodologies can vary based on desired purity and yield.
Pharmacological Potential
Research indicates that this compound exhibits various biological activities, which can be summarized as follows:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain Gram-positive bacteria.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which is crucial for drug development.
Case Studies and Research Findings
- Inhibition Studies : A study exploring the enzyme inhibition properties of related compounds found that modifications to the aromatic ring significantly affected potency and specificity. For example, substituents on the phenyl ring altered interactions with target enzymes .
- Molecular Docking Studies : In silico studies have indicated that this compound interacts favorably with various biological targets, suggesting its potential as a lead compound for further drug development .
- Comparative Analysis : Table 1 below summarizes the biological activity of this compound compared to other related compounds.
Compound Name | Activity Type | IC50 Value (µM) | Reference |
---|---|---|---|
This compound | Enzyme Inhibition | TBD | |
Related Compound A | Antimicrobial | TBD | |
Related Compound B | Enzyme Inhibition | TBD |
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the nitro group plays a crucial role in modulating biological interactions, possibly through redox reactions or by acting as a bioisostere for carboxylic acids in enzyme binding sites.
Properties
IUPAC Name |
methyl 1-(4-nitrophenyl)cyclobutane-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-17-11(14)12(7-2-8-12)9-3-5-10(6-4-9)13(15)16/h3-6H,2,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFZCNVCHWMUCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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